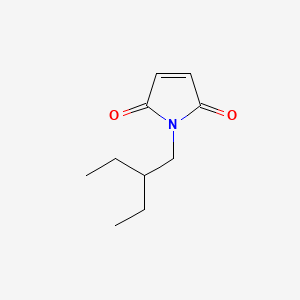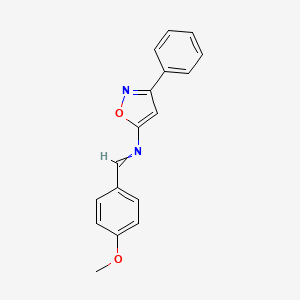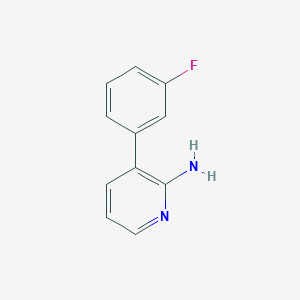![molecular formula C10H13FN6O3 B11742392 (2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11742392.png)
(2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated oxolane ring and a diaminoimidazo-triazinyl group, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from simpler precursors. One common approach includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring structure.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the diaminoimidazo-triazinyl group: This step involves the coupling of the oxolane ring with a diaminoimidazo-triazinyl precursor under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diaminoimidazo-triazinyl group can undergo reduction reactions, potentially altering its electronic properties.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can introduce various functional groups.
Applications De Recherche Scientifique
(2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated oxolane ring and diaminoimidazo-triazinyl group enable it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antiviral or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R,5R)-5-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-5-cyano-3,4-dihydroxy-tetrahydrofuran-2-yl: Shares a similar triazinyl group but differs in the substituents on the oxolane ring.
(2S,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol: Contains benzyloxy groups instead of a fluorine atom and hydroxymethyl group.
Uniqueness: : The presence of the fluorine atom and the specific arrangement of functional groups in (2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol imparts unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H13FN6O3 |
|---|---|
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-5-(2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13FN6O3/c11-5-6(19)4(2-18)20-7(5)3-1-14-9-8(12)15-10(13)16-17(3)9/h1,4-7,18-19H,2H2,(H4,12,13,15,16)/t4-,5+,6+,7+/m0/s1 |
Clé InChI |
JZNRZGVVHASRGM-BDVNFPICSA-N |
SMILES isomérique |
C1=C(N2C(=N1)C(=NC(=N2)N)N)[C@@H]3[C@@H]([C@@H]([C@@H](O3)CO)O)F |
SMILES canonique |
C1=C(N2C(=N1)C(=NC(=N2)N)N)C3C(C(C(O3)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742325.png)
![4-({[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742331.png)
![3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11742333.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742338.png)
amine](/img/structure/B11742341.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11742350.png)

![1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B11742358.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742360.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742367.png)

![Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-](/img/structure/B11742387.png)
